Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate
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Overview
Description
Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O2. It is a white to yellow solid and is known for its unique bicyclic structure, which includes a cyanide group and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor. One common method includes the use of tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate as a starting material, which is then reacted with cyanogen bromide under controlled conditions to introduce the cyanide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process would typically include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions that modify biological molecules. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Comparison:
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has an amino group instead of a cyanide group, making it more reactive in nucleophilic substitution reactions.
- Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains a formyl group, which can undergo different types of reactions such as condensation and reduction .
Tert-butyl (3-cyanobicyclo[11
Biological Activity
Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate is a compound characterized by its unique bicyclic structure, which includes a cyanide group and a carbamate moiety. This article delves into its biological activity, exploring its synthesis, mechanism of action, and potential applications in medicinal chemistry and material science.
Molecular Formula : C11H16N2O2
Molecular Weight : 216.26 g/mol
Appearance : White to yellow solid
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a bicyclic precursor, often using cyanogen bromide to introduce the cyanide group. This compound has been noted for its potential in drug development due to its structural properties that enhance solubility and reduce non-specific binding compared to traditional aromatic compounds .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Nucleophilic Reactions : The cyanide group can act as a nucleophile, participating in reactions that modify biological molecules, which may lead to the inhibition of enzymes or alteration of protein functions.
- Enzyme Interaction : The carbamate moiety may interact with enzymes, potentially inhibiting their activity or modifying their function through reversible or irreversible binding mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to this compound:
- Anticancer Activity : Research has shown that bicyclic compounds can exhibit anticancer properties by inducing apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting that the bicyclic structure may confer stability and bioactivity conducive to therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Amino Group | Enhanced reactivity in nucleophilic substitution |
Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate | Formyl Group | Potential for condensation reactions |
Tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate | Hydroxymethyl Group | Increased solubility and bioactivity |
Applications in Drug Development
This compound serves as a valuable building block in organic synthesis and medicinal chemistry:
- Drug Design : Its structural characteristics make it an attractive candidate for developing new pharmaceuticals targeting specific biological pathways.
- Material Science : The unique properties of bicyclic compounds are being explored for creating advanced materials with tailored functionalities.
Properties
IUPAC Name |
tert-butyl N-(3-cyano-1-bicyclo[1.1.1]pentanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXWAPXMULDENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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